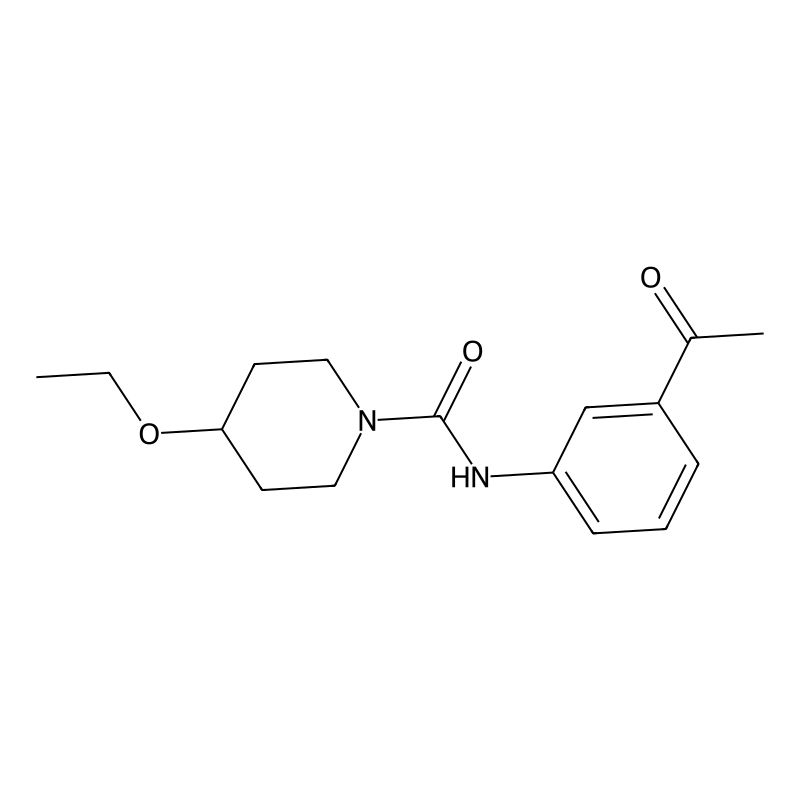

N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Activities and Molecular Docking Studies of Synthesized Sulfonamide Compounds

Scientific Field: Pharmaceutical Chemistry

Methods of Application: The antibacterial properties of these drugs were studied in depth using molecular docking research. The synthesized compounds were characterized using spectral analysis. Antibacterial activities of synthesized derivates were determined against E. coli, P. aeruginosa, and S.

Results or Outcomes: All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The MIC value for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S.

3-Acetylphenyl Isothiocyanate

Scientific Field: Chemical Synthesis

Summary of Application: 3-Acetylphenyl isothiocyanate is a chemical compound used in various chemical reactions.

Methods of Application: This compound is typically used in a laboratory setting, following specific reaction protocols.

Results or Outcomes: The outcomes of using this compound can vary widely, depending on the specific reaction or synthesis it’s used in.

N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide

Scientific Field: Organic Chemistry

Summary of Application: This compound is a derivative of the isoindolo[2,1-a]quinoline family, synthesized through a Claisen–Smichdt-type condensation reaction.

Methods of Application: The compound was synthesized in a laboratory setting, following a specific protocol for the Claisen–Smichdt-type condensation reaction.

Results or Outcomes: The synthesis resulted in a 75% yield of the desired compound.

N-(4-acetylphenyl)-4-methylbenzenesulfonamide and N-(3-acetylphenyl)-4-methylbenzenesulfonamide

Summary of Application: These compounds have been synthesized and their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus have been evaluated.

Methods of Application: Antibacterial properties of these drugs were studied using molecular docking research.

Results or Outcomes: All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P.

1-tosyl-1H-imidazole

Summary of Application: This compound is one of the sulfonamide compounds that have been synthesized and evaluated for their antibacterial activities.

Methods of Application: The antibacterial properties of this drug were studied using molecular docking research.

Results or Outcomes: The compound exhibited significant antibacterial activity against S. aureus, E. coli, and P.

N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with an ethoxy group and an acetylphenyl moiety. Its chemical formula is and it has a CAS number of 1304896-88-5. This compound belongs to a class of piperidine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities.

The reactivity of N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide can be explored through various chemical transformations typical of amides and piperidine derivatives. Common reactions include:

- Hydrolysis: Amide bonds can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

- Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol using reducing agents like lithium aluminum hydride.

- Alkylation: The nitrogen atom in the piperidine ring can participate in alkylation reactions, introducing various alkyl groups.

These reactions highlight the compound's versatility for further synthetic modifications.

N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide exhibits promising biological activities. While specific studies on this exact compound may be limited, similar piperidine derivatives have been reported to possess various pharmacological properties, including:

- Antinociceptive effects: Some studies suggest that piperidine derivatives can modulate pain pathways, providing relief from nociceptive stimuli.

- Antidepressant activity: Compounds with similar structures have shown potential in alleviating symptoms of depression by interacting with neurotransmitter systems.

- Neuroprotective effects: Certain analogs have been investigated for their ability to protect neuronal cells from damage in neurodegenerative conditions.

The synthesis of N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors such as aldehydes and amines.

- Acetylation: The introduction of the acetyl group onto the phenyl ring can be performed using acetic anhydride or acetyl chloride.

- Ethoxylation: The ethoxy group can be introduced via nucleophilic substitution reactions with ethyl halides on the nitrogen atom of the piperidine.

These steps require careful optimization to achieve high yields and purity.

N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide has potential applications in:

- Pharmaceutical development: Due to its biological activity, it may serve as a lead compound for developing new analgesics or antidepressants.

- Research tools: It could be utilized in studies exploring pain mechanisms or neurotransmitter interactions.

- Chemical probes: The compound may act as a probe in biochemical assays to investigate cellular responses.

Interaction studies involving N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide would typically focus on its binding affinity and efficacy against various biological targets. These studies might include:

- Receptor binding assays: To determine its interaction with specific receptors involved in pain and mood regulation.

- Enzyme inhibition studies: To assess its potential as an inhibitor of enzymes related to neurotransmitter metabolism or signaling pathways.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide, offering insights into its uniqueness. Some notable examples include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-methylphenyl)-4-methoxypiperidine-1-carboxamide | Methyl substitution on phenyl; methoxy group | Antidepressant properties |

| N-(4-fluorophenyl)-4-propoxy-piperidine-1-carboxamide | Fluoro substitution; propoxy group | Analgesic effects |

| N-(2-hydroxyphenyl)-4-butyloxypiperidine-1-carboxamide | Hydroxy substitution; butyloxy group | Neuroprotective properties |

Uniqueness

N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide is distinguished by its specific combination of acetyl and ethoxy substituents on the piperidine framework, which may confer unique pharmacological profiles not observed in other derivatives. The ethoxy group enhances lipophilicity, potentially affecting bioavailability and receptor interaction dynamics compared to other compounds listed.

This detailed examination of N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide underscores its relevance in medicinal chemistry and pharmacology, paving the way for future research and development endeavors.